黄蒽菲

描述

Xanthoanthrafil has been identified as a phosphodiesterase-5 inhibitor found in a dietary supplement promoted for sexual enhancement. Its discovery highlights the importance of rigorous analysis in identifying compounds within commercial products for safety and regulatory compliance (Kumasaka et al., 2008).

Synthesis Analysis

Although specific details on the synthesis of Xanthoanthrafil itself were not found, related compounds such as xanthohumol have been synthesized through methods that might offer insights into the synthesis of Xanthoanthrafil. Xanthohumol's synthesis involves a six-step process starting from phloracetophenone, indicating the complexity and the potential approaches that could be involved in synthesizing similar compounds (Khupse & Erhardt, 2007).

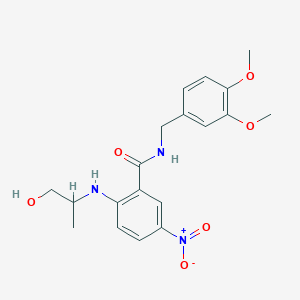

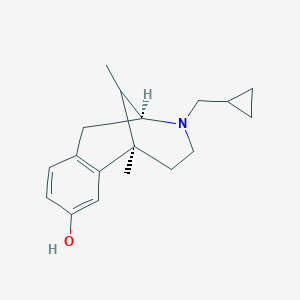

Molecular Structure Analysis

The molecular structure of Xanthoanthrafil has been detailed through analysis techniques such as TLC, HPLC, NMR, and accurate mass measurement, revealing it to be N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide with a molecular weight of 389 (Kumasaka et al., 2008).

Chemical Reactions and Properties

Research on similar compounds, such as the synthesis of anthracene-stacked oligomers using a xanthene skeleton, and studies on xanthones produced by fungi, lichens, and bacteria, provide insights into the chemical reactions and properties xanthoanthrafil might undergo or possess. These studies highlight the chemical versatility and potential reactivity of xanthoanthrafil's molecular structure (Morisaki et al., 2010; Masters & Bräse, 2012).

Physical Properties Analysis

The physical properties of Xanthoanthrafil, such as solubility, melting point, and optical rotation, can be inferred from the analysis of related compounds. For example, studies on the electrospinning of xanthan polysaccharide and the synthesis of xanthoquinodins provide a framework for understanding how Xanthoanthrafil's structure influences its physical properties (Shekarforoush et al., 2017; Tabata et al., 1993).

Chemical Properties Analysis

Xanthoanthrafil's chemical properties, such as reactivity with other molecules, stability under various conditions, and its behavior in chemical reactions, can be partially understood through the synthesis and analysis of similar compounds. For instance, the study on the synthesis of xanthones and the preparation of xanthene derivatives provides valuable insights into the chemical behavior of xanthoanthrafil and related molecules (Sousa & Pinto, 2005; Zolfigol et al., 2012).

科学研究应用

抗炎和抗癌特性:黄连素,一种与黄蒽菲相关的化合物,已被证明可以抑制 TPA 诱导的急性炎症和小鼠皮肤癌变,作用于关键酶和途径,如鸟氨酸脱羧酶、环氧合酶-2 和诱导型一氧化氮合酶 (Chung 等人,2007)。

肥胖、糖尿病和肝病:胶束溶解的异葎草素,另一种类似于黄蒽菲的化合物,已显示出在肥胖、糖尿病和非酒精性脂肪肝疾病模型中减轻体重增加、葡萄糖耐受不良、肝脂肪变性、促炎基因表达和免疫细胞浸润的希望 (Mahli 等人,2019)。

抗肿瘤作用:研究表明,异葎草素可以通过影响内皮细胞中的 NF-κB 和 Akt 通路来抑制血管肿瘤的生长 (Albini 等人,2006)。

皮肤病学应用:发现苍耳子提取物可以抑制人表皮角质形成细胞中 TNF-α/IFN-γ 诱导的 Th2 趋化因子产生,表明其在皮肤病学应用中的潜力 (Park 等人,2015)。

保肝作用:异葎草素已被证明具有保肝作用,被认为是治疗肥胖、葡萄糖代谢失调和肝脂肪变性的潜在治疗剂 (Weiskirchen 等人,2015)。

喉癌治疗:异葎草素已显示出在体外抑制喉癌细胞的细胞周期进程和增殖的能力,表明其作为喉癌治疗剂的潜力 (Sławińska-Brych 等人,2015)。

磷酸二酯酶-5 抑制:黄蒽菲被特别确定为一种磷酸二酯酶-5 抑制剂,并存在于一种促进性功能的膳食补充剂中,每粒胶囊含量约为 31 毫克 (Kumasaka 等人,2008)。

食品添加剂和医药应用:异葎草素还因其潜在的医药应用和作为食品添加剂而著称 (Liu 等人,2015)。

作用机制

Target of Action

Xanthoanthrafil, also known as Benzamidenafil , is a synthetic drug that primarily targets Phosphodiesterase type-5 (PDE5) . PDE5 is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in cell signaling pathways .

Mode of Action

Xanthoanthrafil acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to an accumulation of cGMP, which in turn results in an increase in intracellular calcium levels . The increase in calcium levels can trigger various cellular responses, depending on the specific cell type and the signaling pathways involved.

Biochemical Pathways

The primary biochemical pathway affected by Xanthoanthrafil is the cGMP signaling pathway . By inhibiting PDE5, Xanthoanthrafil increases the levels of cGMP, which can then activate or inhibit various downstream targets, leading to a range of cellular effects. The exact downstream effects can vary depending on the specific cell type and the presence of other signaling molecules.

Result of Action

The primary result of Xanthoanthrafil’s action is an increase in intracellular calcium levels due to the accumulation of cGMP . This can lead to various cellular responses, depending on the specific cell type and signaling pathways involved. For example, in smooth muscle cells, increased calcium levels can lead to muscle relaxation, which is why PDE5 inhibitors are often used to treat conditions like erectile dysfunction .

安全和危害

属性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISFCTXLAXIEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031839 | |

| Record name | Benzamidenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xanthoanthrafil | |

CAS RN |

1020251-53-9 | |

| Record name | Xanthoanthrafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020251-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020251539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamidenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOANTHRAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6ZMZ878RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

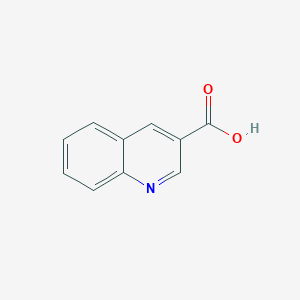

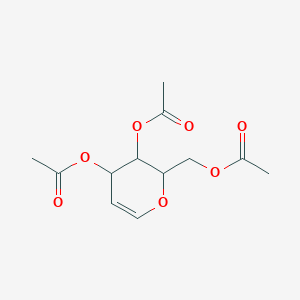

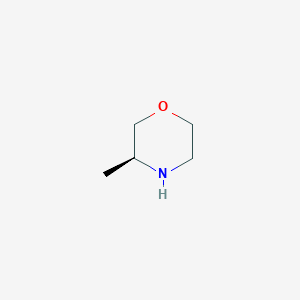

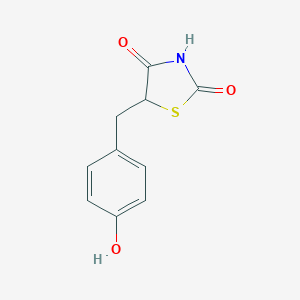

Feasible Synthetic Routes

Q & A

Q1: What is Xanthoanthrafil and how is it related to phosphodiesterase-5 (PDE-5) inhibitors?

A1: Xanthoanthrafil is a chemical compound classified as a phosphodiesterase-5 (PDE-5) inhibitor. [, , ] This means it blocks the action of the PDE-5 enzyme, which is involved in regulating certain signaling pathways within cells. While initially synthesized by Fujisawa Pharmaceutical Co., Ltd. as FR226807, its discovery in a dietary supplement led to its renaming as (R)-xanthoanthrafil in collaboration with Astellas Pharma Inc., the successor of Fujisawa Pharmaceutical Co., Ltd.. []

Q2: Why is the presence of Xanthoanthrafil in dietary supplements a concern?

A2: The detection of Xanthoanthrafil in dietary supplements raises concerns because it is an undeclared pharmaceutical ingredient. [, , ] Its presence poses potential health risks to consumers, especially those unaware of its presence and potential interactions with other medications or pre-existing health conditions.

Q3: How is Xanthoanthrafil detected and quantified in products?

A3: Several analytical methods have been developed for the detection and quantification of Xanthoanthrafil in various matrices. Gas chromatography-mass spectrometry (GC-MS) coupled with trimethylsilyl (TMS) derivatization is a common technique. [] High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is another robust method used for simultaneous determination of Xanthoanthrafil alongside other related compounds in dietary supplements. [, ] These methods offer high sensitivity, reproducibility, and specificity, enabling researchers to accurately identify and quantify Xanthoanthrafil even at low levels.

Q4: What is the structure of Xanthoanthrafil and how has it been elucidated?

A4: Xanthoanthrafil has the molecular formula C19H23N3O6 and a molecular weight of 389. [] Its structure was determined through a combination of techniques including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. [] These analyses revealed its chemical structure as N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide. []

Q5: What is known about the structure-activity relationship (SAR) of Xanthoanthrafil?

A5: While specific SAR studies on Xanthoanthrafil might be limited, its classification as a PDE-5 inhibitor suggests structural similarities to other known compounds in this class, like sildenafil, vardenafil, and tadalafil. [] Modifications to its chemical structure, particularly around the pharmacophore responsible for PDE-5 inhibition, are likely to influence its activity, potency, and selectivity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)

![Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B29174.png)

![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)